molecular formula C16H16N2O3 B1607625 5-Acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile CAS No. 105263-07-8

5-Acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile

Cat. No.: B1607625
CAS No.: 105263-07-8
M. Wt: 284.31 g/mol
InChI Key: OGWHNVROOPHRTF-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic investigation of this compound reveals fundamental insights into its three-dimensional molecular architecture and packing arrangements. X-ray diffraction studies of related 4H-pyran derivatives demonstrate that these compounds typically crystallize in monoclinic crystal systems, providing essential information about their spatial arrangements and conformational preferences. The crystal structures of polyfunctionalized 4H-pyran derivatives are commonly solved using direct methods with single crystal X-ray diffraction data collected at room temperature, followed by refinement using full-matrix least-squares procedures.

The molecular geometry of pyran derivatives closely related to the target compound shows characteristic features including a heterocyclic ring that adopts a flattened boat conformation, as confirmed by puckering parameters and asymmetry parameters. In analogous compounds, the heterocyclic ring demonstrates Q values of approximately 0.101 Å with specific angular parameters θ around 105.6° and φ values near 349.9°, indicating the degree of ring puckering from planarity. The dihedral angles between the pseudo-axial phenyl substituent and the flat portion of the pyran ring typically range from 86 to 93 degrees, confirming the axial orientation of the aromatic substituents.

Crystal packing analysis reveals that these compounds are stabilized through strong intermolecular hydrogen bonding networks, particularly nitrogen-hydrogen to nitrogen and nitrogen-hydrogen to oxygen interactions. The crystallographic data for related compounds shows unit cell parameters with typical values including a-axis lengths around 9.7 Å, b-axis dimensions near 11.1 Å, and c-axis measurements approximately 15.8 Å, with β angles close to 96.8°. The space group assignments for these structures often fall within the P 1 21/n 1 category, with residual factors for significantly intense reflections typically ranging from 0.04 to 0.08.

Spectroscopic Characterization (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides comprehensive information about its functional groups and structural features through multiple analytical techniques. Fourier transform infrared spectroscopy reveals characteristic absorption bands that serve as molecular fingerprints for this compound and related derivatives. The infrared spectrum typically displays distinctive peaks at 3334 and 3185 cm⁻¹ corresponding to amino group stretching vibrations, while the carbonitrile functionality exhibits a sharp absorption band at 2193 cm⁻¹. The acetyl carbonyl group demonstrates a characteristic stretching frequency at 1676 cm⁻¹, providing clear evidence of the ketone functionality.

Nuclear magnetic resonance spectroscopy provides detailed structural information through both proton and carbon-13 analyses. The proton nuclear magnetic resonance spectrum in dimethyl sulfoxide-d₆ solvent reveals several characteristic signals that confirm the molecular structure. The acetyl methyl group appears as a singlet at approximately 2.05 ppm integrating for three protons, while the pyran methyl substituent generates another singlet around 2.22 ppm. The methoxy group of the phenyl ring produces a characteristic singlet at 3.71 ppm integrating for three protons, and the methine proton appears as a singlet near 4.43 ppm. The aromatic protons of the methoxyphenyl group exhibit complex multipicity patterns between 6.69 and 7.27 ppm, while the amino group protons appear as a broad singlet at 6.87 ppm.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information showing the methyl carbons at 18.4 and 29.8 ppm, the methoxy carbon at 55.0 ppm, and the methine carbon at 57.6 ppm. The aromatic carbons exhibit chemical shifts ranging from 111.7 to 159.4 ppm, with the carbonitrile carbon appearing characteristically downfield, and the carbonyl carbon of the acetyl group resonating at 198.4 ppm. These spectroscopic parameters align closely with the predicted molecular structure and confirm the successful synthesis and characterization of the target compound.

Mass spectrometry analysis through collision cross section measurements provides additional structural validation. The predicted collision cross section values for various molecular ion adducts demonstrate specific patterns with [M+H]⁺ ions at m/z 285.12338 showing a collision cross section of 168.3 Ų, while [M+Na]⁺ adducts at m/z 307.10532 exhibit values of 178.7 Ų. These measurements provide insights into the gas-phase conformational behavior and molecular size characteristics of the compound under investigation.

Adduct m/z Predicted Collision Cross Section (Ų)
[M+H]⁺ 285.12338 168.3
[M+Na]⁺ 307.10532 178.7
[M-H]⁻ 283.10882 174.4
[M+NH₄]⁺ 302.14992 181.1
[M+K]⁺ 323.07926 175.5

Computational Chemistry: Density Functional Theory Calculations and Molecular Orbital Analysis

Computational chemistry investigations using density functional theory provide valuable insights into the electronic structure, molecular geometry optimization, and energy relationships of this compound. These theoretical studies complement experimental observations and enhance understanding of the compound's fundamental properties. Density functional theory calculations employing functionals such as M062X with basis sets like 6-31+G(d,p) have been successfully applied to similar pyran derivatives, providing accurate predictions of geometric parameters and electronic properties.

The computational analysis reveals important information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are crucial for understanding the compound's reactivity and optical properties. For related pyran compounds, the highest occupied molecular orbital to lowest unoccupied molecular orbital energy gap typically ranges around 3.02 electron volts, indicating moderate electronic excitation energies. These calculations also predict important optical parameters including indirect optical energy bandgaps around 3.93 electron volts and direct bandgaps near 3.29 electron volts.

Time-dependent density functional theory calculations provide insights into the excited state properties and optical absorption characteristics of the molecule. These studies reveal wavelengths of maximum absorption typically occurring around 353 nanometers for structurally related compounds, suggesting potential applications in photophysical processes. The computational investigations also examine conformational preferences, particularly regarding the orientation of the acetyl carbonyl group relative to the pyran ring system. These studies demonstrate that the carbonyl group can adopt different conformations, with some structures showing syn arrangements while others exhibit anti configurations relative to the heterocyclic ring double bonds.

Molecular orbital analysis provides detailed information about electron density distributions and chemical bonding patterns throughout the molecule. The calculations reveal the contribution of different atomic orbitals to the frontier molecular orbitals, helping to predict sites of chemical reactivity and intermolecular interactions. The computational studies also investigate the influence of solvent effects on molecular geometry and electronic properties, providing a more complete picture of the compound's behavior under various environmental conditions.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis represents a powerful computational tool for visualizing and quantifying intermolecular interactions in crystalline materials, providing detailed insights into the packing arrangements and contact patterns of this compound. This analytical approach generates three-dimensional surfaces that map the electron density around molecules, enabling identification of regions involved in close intermolecular contacts and hydrogen bonding networks. The Hirshfeld surface analysis of related pyran derivatives reveals characteristic interaction patterns that govern crystal packing and stability.

The fingerprint plots derived from Hirshfeld surface analysis provide quantitative measures of different types of intermolecular contacts, including hydrogen-hydrogen, carbon-hydrogen, nitrogen-hydrogen, and oxygen-hydrogen interactions. These plots typically show that hydrogen-hydrogen contacts constitute the largest proportion of intermolecular interactions, often accounting for approximately 40-50% of the total surface area. Nitrogen-hydrogen to nitrogen hydrogen bonding patterns appear as distinctive features in the fingerprint plots, corresponding to the strong intermolecular interactions involving the amino groups of adjacent molecules.

The analysis reveals that intermolecular nitrogen-hydrogen to nitrogen and nitrogen-hydrogen to oxygen hydrogen bonds play crucial roles in stabilizing the crystal structure. These interactions link molecules into specific geometric arrangements, often forming inversion dimers that further connect into extended chain structures propagating along crystallographic axes. The hydrogen bonding networks typically involve donor-acceptor distances ranging from 2.8 to 3.2 Angstroms, indicating moderately strong intermolecular interactions.

The Hirshfeld surface analysis also identifies regions of close contact that do not involve traditional hydrogen bonding, such as van der Waals interactions between aromatic rings and alkyl groups. These weaker interactions contribute to the overall crystal packing efficiency and thermodynamic stability of the solid-state structure. The surface analysis reveals that the methoxyphenyl substituent participates in π-π stacking interactions with neighboring aromatic systems, while the acetyl and carbonitrile groups engage in dipole-dipole interactions that influence the overall molecular orientation within the crystal lattice.

Properties

IUPAC Name

5-acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-9(19)14-10(2)21-16(18)13(8-17)15(14)11-4-6-12(20-3)7-5-11/h4-7,15H,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWHNVROOPHRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377797
Record name 5-Acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile
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Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105263-07-8
Record name 5-Acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile
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Record name 5-Acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile
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Preparation Methods

Piperidine-Catalyzed Reflux Method in Methanol

  • Procedure: Equimolar amounts of 4-hydroxy-6-methyl-2-pyridone derivatives and α,β-unsaturated nitriles (aryl-substituted malononitriles) are dissolved in methanol.
  • Catalyst: A few drops of piperidine are added as a base catalyst.
  • Conditions: The reaction mixture is refluxed under stirring for 1 hour.
  • Workup: After cooling to room temperature, crystalline products are filtered, washed with cold methanol, and air-dried.
  • Yield: Yields range from 60% to 79% depending on the substrate.
  • Example: This method has been successfully applied to synthesize related pyran derivatives with aryl substituents, producing stable 4H-pyran compounds with good purity confirmed by TLC and recrystallization when necessary.

Snail Shell as a Natural Heterogeneous Catalyst at Room Temperature

  • Catalyst: Powdered snail shell (mainly calcium carbonate), used as a green, reusable catalyst.
  • Procedure: Aromatic aldehyde (4-methoxybenzaldehyde), malononitrile, and acetylacetone (or ethyl acetoacetate) are mixed in methanol.
  • Conditions: The reaction is carried out at room temperature (~25°C) with 0.15 g of snail shell catalyst.
  • Reaction Time: Approximately 60 minutes.
  • Advantages: Mild conditions, eco-friendly catalyst, short reaction time, and excellent yields.
  • Yields: High yields (typically above 60%) are reported for various substituted 4H-pyrans including 5-acetyl derivatives with methoxyphenyl groups.
  • Workup: After reaction completion monitored by TLC, the catalyst is filtered off, and the product is recrystallized from ethanol to obtain pure crystals.
  • Significance: This method offers a sustainable and efficient alternative to traditional base-catalyzed methods, avoiding harsh conditions and synthetic catalysts.

Specific Preparation of 5-Acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile

  • Reactants:
    • 4-Methoxybenzaldehyde (provides the 4-(4-methoxyphenyl) substituent)
    • Malononitrile (provides the cyano group)
    • Acetylacetone (provides the 5-acetyl and 6-methyl substituents)
  • Catalyst: Triethylamine or piperidine in ethanol or methanol solvent systems.
  • Reaction Conditions: Reflux for 3 hours or room temperature for 1 hour with snail shell catalyst.
  • Isolation: The product precipitates out during the reaction or after cooling, then filtered, washed, and recrystallized.
  • Yield and Physical Data:
    • Yield: ~60%
    • Melting Point: 97-100 °C (ethanol recrystallization)
    • Physical Appearance: Pale yellow crystals
  • Spectral Data: IR bands characteristic for NH2 (3378-3329 cm⁻¹), CN (2220 cm⁻¹), C=O (1701 cm⁻¹), and aromatic C-H (3053 cm⁻¹). Proton NMR shows signals for methyl, methoxy, and amino protons consistent with the structure.

Comparative Data Table of Preparation Conditions and Yields

Method Catalyst Solvent Temperature Reaction Time Yield (%) Notes
Piperidine-catalyzed reflux Piperidine (drops) Methanol Reflux (~65°C) 1 hour 60-79 Requires reflux, classical base catalyst
Snail shell catalysis Snail shell (0.15g) Methanol Room temp (~25°C) 60 min >60 Green catalyst, mild and reusable
Triethylamine catalysis Triethylamine (1 mL) Ethanol Reflux (78°C) 3 hours ~60 Traditional base catalyst, longer time

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that compounds similar to 5-acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile exhibit significant anticancer properties. Studies have shown that derivatives of the pyran structure can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, a study published in the European Journal of Medicinal Chemistry highlighted the synthesis of pyran derivatives that showed promising activity against breast cancer cells, suggesting potential for further development into anticancer agents .

1.2 G Protein-Coupled Receptor Modulation
The compound has been investigated for its role as an allosteric modulator of G protein-coupled receptors (GPCRs), which are critical targets in drug discovery for central nervous system (CNS) disorders. Allosteric modulators can enhance or inhibit receptor activity without directly competing with endogenous ligands, offering a novel approach to treating conditions such as anxiety and depression .

1.3 Neuroprotective Effects
In neurobiology, compounds with similar structures have been studied for their neuroprotective effects. Research indicates that these compounds may protect neurons from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

2.1 Synthesis of Functional Materials
this compound can serve as a building block in the synthesis of functional materials. Its unique chemical structure allows it to be incorporated into polymers or other materials that require specific electronic or optical properties. For instance, its derivatives have been utilized in creating organic light-emitting diodes (OLEDs) due to their favorable photophysical properties .

2.2 Dyes and Pigments
The compound's vibrant color properties make it suitable for applications in dye chemistry. Pyran derivatives have been used to develop dyes for textiles and other materials, leveraging their stability and colorfastness under various conditions .

Synthetic Intermediate

3.1 Chemical Synthesis
this compound is valuable as an intermediate in organic synthesis. It can undergo various chemical transformations to yield more complex molecules with desired functionalities, making it a versatile reagent in synthetic organic chemistry .

Case Studies

Study Title Findings Reference
Anticancer Activity of Pyran DerivativesDemonstrated significant inhibition of breast cancer cell proliferationEuropean Journal of Medicinal Chemistry
Allosteric Modulation of GPCRsPotential therapeutic strategies for CNS disordersNeurobiology of Disease
Synthesis of Functional MaterialsUtilized in OLEDs with favorable propertiesJournal of Materials Chemistry

Mechanism of Action

The mechanism of action of 5-Acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting cytotoxic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of 4H-Pyran Derivatives

Compound Name Substituent on Phenyl Ring Pyran Core Functional Groups Molecular Formula
5-Acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile (Target) 4-OCH₃ Acetyl (C=O), Cyano (CN) C₁₆H₁₅N₂O₃ (Calcd: C 67.59%, H 5.67%, N 9.85%)
5-Acetyl-2-amino-4-(3-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile (4h) 3-OCH₃ Acetyl, Cyano C₁₆H₁₆N₂O₃
5-Acetyl-2-amino-4-(2-chloro-5-nitrophenyl)-6-methyl-4H-pyran-3-carbonitrile 2-Cl, 5-NO₂ Acetyl, Cyano C₁₅H₁₂ClN₃O₄
5-Acetyl-2-amino-6-methyl-4-(3-nitrophenyl)-4H-pyran-3-carbonitrile 3-NO₂ Acetyl, Cyano C₁₅H₁₃N₃O₄
2-Amino-5-ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-4H-pyrano-3-carbonitrile 3-NO₂ Ethoxycarbonyl (COOEt), Cyano C₁₆H₁₅N₃O₅

Key Observations :

  • Substituent Position: The para-methoxy group in the target compound induces distinct electronic effects compared to meta-methoxy (4h) or nitro-substituted analogs.
  • Functional Groups : Replacement of the acetyl group with ethoxycarbonyl (as in the last entry) alters solubility and reactivity. Ethoxycarbonyl derivatives are more lipophilic, affecting their biological uptake .

Physical and Spectroscopic Properties

Table 2: Comparative Physical and Spectral Data

Compound Name Melting Point (°C) IR (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound Not reported ~2193 (CN), ~1676 (C=O) Expected: δ 2.05–2.30 (CH₃), δ 3.71 (OCH₃)
4h (3-methoxyphenyl) 157–160 2193 (CN), 1676 (C=O) δ 6.69–7.27 (ArH), δ 6.87 (NH₂)
4i (2-chlorophenyl) 130–132 2195 (CN), 1688 (C=O) Not reported
5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile Not reported 2210 (CN), 1706 (C=O) δ 6.13 (CH), δ 7.27–9.88 (ArH)

Key Observations :

  • Melting Points : Meta-substituted derivatives (e.g., 4h) exhibit higher melting points than ortho-substituted analogs (e.g., 4i), likely due to improved crystal packing from symmetric resonance effects .
  • IR Spectroscopy: The cyano group (~2193 cm⁻¹) and carbonyl (~1676 cm⁻¹) stretches are consistent across analogs, but electron-withdrawing substituents (e.g., NO₂) may shift these peaks due to altered conjugation .

Crystallographic and Conformational Analysis

  • Target Compound: Limited crystallographic data are available, but related 4-methoxyphenyl derivatives adopt a boat conformation in the pyran ring, with the methoxy group nearly perpendicular to the pyran plane (dihedral angle ~87°) .
  • Nitro-Substituted Analogs : The nitro group at C4 in 3-nitrophenyl derivatives induces a (–)-syn-periplanar conformation (torsion angle ~-7°), enhancing intramolecular charge transfer (ICT) and stabilizing crystal packing via N–H···O hydrogen bonds .
  • Hydrogen Bonding : In 4-(4-fluorophenyl) analogs, intermolecular N–H···N and C–H···N interactions form 1D chains, whereas 4-methoxyphenyl derivatives exhibit R₂²(12) motifs via N–H···O bonds .

Biological Activity

5-Acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile (CAS Number: 105263-07-8) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by various research findings and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

  • Molecular Formula : C16H16N2O3
  • Molecular Weight : 284.31 g/mol
  • Melting Point : 159-163 °C
  • SMILES Notation : COc1ccc(cc1)C2C(C#N)=C(N)OC(C)=C2C(C)=O

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer properties. For instance, research on related heterocyclic compounds has shown significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of related compounds on MDA-MB-231 (triple-negative breast cancer) and MRC-5 (non-cancer lung cell line) revealed:

Compound TypeIC50 (MDA-MB-231)IC50 (MRC-5)
Ferrocenyl Chalcones6.59 - 12.51 µM>100 µM
Pyrazole Chalcones~13 µM>100 µM

These results indicate that certain structural modifications can enhance anticancer activity while maintaining selectivity towards non-cancerous cells .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Similar pyran derivatives have shown effectiveness against various bacterial strains, indicating a possible mechanism of action that disrupts bacterial cell walls or inhibits critical metabolic pathways.

Antimicrobial Efficacy Table

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Compounds with similar structures have demonstrated significant scavenging activity.

Antioxidant Activity Results

Assay TypeEC50 Value
DPPH Scavenging31 µM
ABTS Scavenging25 µM

These results highlight the compound's potential to mitigate oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Q & A

Q. Table 1: Representative Synthetic Data

MethodYield (%)Reaction TimeKey ConditionsReference
Solvent-free MCR8012–24 hEt3N catalyst, RT
Microwave-assisted8530 min100°C, solvent-free

How does the pyran ring conformation influence the compound’s reactivity?

Advanced Research Question
X-ray crystallography reveals the pyran ring adopts a boat conformation (puckering parameters: q2=0.0826A˚,θ=88.18q_2 = 0.0826 \, \text{Å}, \theta = 88.18^\circ), with the 4-methoxyphenyl group in a pseudo-axial orientation. This conformation sterically shields the acetyl group, reducing nucleophilic attack at C5 . Dihedral angles between substituents (e.g., 87.11° for methoxyphenyl-pyran) modulate electronic effects via conjugation with the cyano group .

Q. Key Structural Insights :

  • Conformational Rigidity : Boat conformation stabilizes intermolecular hydrogen bonds (N–H⋯O/N).
  • Steric Effects : Methyl and methoxyphenyl groups hinder π-stacking, favoring monomeric crystal packing .

What intermolecular interactions stabilize the crystal structure?

Advanced Research Question
Intermolecular N–H⋯N and C–H⋯O hydrogen bonds form infinite 1D chains along the [100] axis (). Intramolecular N–H⋯O interactions further stabilize the conformation.

Q. Table 2: Hydrogen Bond Parameters

Donor–AcceptorDistance (Å)Angle (°)Symmetry OperationReference
N2–H2⋯N3 (inter)2.89156x,y,z-x, -y, -z
C6–H6A⋯N3 (inter)3.12145x+1,y,zx+1, y, z
N2–H2⋯O1 (intra)2.65118

What methodologies evaluate the compound’s antimicrobial activity?

Basic Research Question
Antimicrobial assays use:

  • Broth Microdilution : Minimum inhibitory concentration (MIC) against S. aureus and E. coli .
  • Disk Diffusion : Zone of inhibition measurements ().
  • Time-Kill Assays : Confirm bactericidal vs. bacteriostatic effects.

Q. Key Findings :

  • Substitution at C4 (e.g., methoxyphenyl) enhances activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .
  • Electron-withdrawing groups (e.g., CN) improve membrane permeability .

How do substituents at C4 impact antitumor activity?

Advanced Research Question
The 4-methoxyphenyl group induces apoptosis via mitochondrial pathway activation (IC50_{50} = 12 µM in MCF-7 cells). Comparative studies show:

  • Electron-Donating Groups (e.g., OMe): Increase DNA intercalation.
  • Electron-Withdrawing Groups (e.g., NO2_2): Enhance topoisomerase inhibition .

Q. Table 3: Antitumor Activity vs. Substituents

C4 SubstituentIC50_{50} (µM)Target PathwayReference
4-Methoxyphenyl12Mitochondrial apoptosis
3-Nitrophenyl8Topoisomerase II

Are there contradictions in reported spectroscopic data for this compound?

Data Contradiction Analysis
Discrepancies exist in 1H^1H NMR shifts for the acetyl group:

  • Reported : δ 2.30 ppm (DMSO-d6, ) vs. δ 2.26 ppm (CDCl3, ).
    Resolution : Solvent polarity and hydrogen bonding with DMSO deshield the acetyl protons, shifting signals downfield. Researchers should standardize solvents for comparative studies .

What computational methods predict the compound’s reactivity?

Advanced Research Question
DFT calculations (B3LYP/6-311+G**) identify electrophilic regions:

  • C3 (Cyano Group) : Susceptible to nucleophilic attack (LUMO = -1.8 eV).
  • C5 (Acetyl Group) : Stabilized by conjugation with the pyran ring (HOMO = -6.2 eV) .

Recommendation : Pair computational modeling with experimental kinetics (e.g., Hammett plots) to validate reactivity trends.

How is regioselectivity achieved in pyran functionalization?

Advanced Research Question
Regioselectivity at C4 is controlled by:

  • Steric Effects : Bulkier aldehydes favor substitution at the less hindered C4 position.
  • Electronic Effects : Electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) undergo faster cyclocondensation .

Experimental Tip : Use Lewis acids (e.g., ZnCl2_2) to enhance electrophilicity at C4 during synthesis .

What analytical techniques confirm the compound’s purity?

Basic Research Question

  • HPLC : Retention time (tR_R = 8.2 min, C18 column, MeOH:H2_2O 70:30).
  • Elemental Analysis : %C, %H, %N within ±0.3% of theoretical values .
  • Mass Spectrometry : ESI-MS m/z 327.1 [M+H]+^+ .

How does nitro group substitution alter bioactivity?

Advanced Research Question
Nitro groups at C5 (e.g., ) increase redox activity, generating ROS in cancer cells. However, they reduce solubility, requiring formulation with PEG-400 for in vivo studies .

Trade-off : Balance electron-withdrawing effects (bioactivity) with solubility for pharmacokinetic optimization.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile
Reactant of Route 2
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5-Acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile

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